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Key Findings at a Glance

The table below synthesizes the primary experimental and computational findings on Calceolarioside A

from recent research:

. oL Reference
o Experimental Model / Key Quantitative Result )
Activity | Target o . (PDB ID if
Method (ICso I Binding Affinity) .
applicable)
Anti-Ovarian Multiple human ovarian ICso values ranging from -
Cancer cancer cell lines (NIH- 9.31 uM to 24.42 pM across
OVCAR-3, ES-2, etc.) different cell lines [1].
HMG-CoA Spectrophotometric enzyme ICs0: 73.48 pM; Robust 1HWK [1]
Reductase assay; Molecular Docking & binding observed in silico [1].
Inhibition MD Simulation
Tyrosinase Mushroom tyrosinase enzyme  1Cso: 19.83 pM; Robust 4P6S [1]
Inhibition assay; Molecular Docking & binding observed in silico [1].
MD Simulation
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. L Reference
. Experimental Model / Key Quantitative Result .
Activity | Target L . (PDB ID if
Method (ICso I Binding Affinity) .
applicable)
Anti-Inflammatory = Mouse models (formalin test, Significant reduction in -
& Antinociceptive carrageenan-induced licking time (up to 75%),
hyperalgesia, zymosan- thermal hyperalgesia, and
induced edema) paw edema at 50-100
Hg/paw [2].
Cytokine LPS-stimulated human THP-1 ~ Concentration-dependent -
Reduction (in macrophages reduction of pro-
vitro) inflammatory cytokines (IL-6,

TNFa, IL-1B) [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the key methodologies

employed in the studies.

Biochemical Activity Assays

¢ HMG-CoA Reductase Inhibition Activity: The inhibitory activity was measured
spectrophotometrically. The reaction mixture contained NADPH (400 uM) and HMG-CoA (400 uM) in
a potassium phosphate buffer. The reaction was initiated by adding the HMG-CoA reductase enzyme
and incubated at 37°C with or without the compound. The decrease in absorbance at 340 nm,
indicating NADPH consumption, was measured [1].
¢ Tyrosinase Inhibitory Activity: The mushroom tyrosinase enzyme was incubated with
Calceolarioside A in phosphate buffer. After adding the substrate L-tyrosine or L-DOPA, the mixture
was incubated further, and the absorbance of the resulting dopachrome was measured at 492 nm.
Kojic acid was used as a positive control [1].
¢ Anti-inflammatory in vivo Models:
o Formalin Test: Calceolarioside A was administered subcutaneously in the mouse hind paw
30 minutes before a formalin injection. The time spent licking the injected paw was measured in
two phases: the early (0-10 min, neurogenic) and late (15-40 min, inflammatory) phases [2].
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o Carrageenan-induced Thermal Hyperalgesia: The compound was administered 2.5 hours
after carrageenan injection, and the paw withdrawal latency to a thermal stimulus was
measured [2].

o Zymosan-induced Paw Edema: The compound was injected 30 minutes before zymosan, and
the increase in paw volume was measured over time [2].

Computational Validation Protocols

The following workflow outlines the process of computational validation for Calceolarioside A's mechanism

of action.
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The computational studies for Calceolarioside A employed a rigorous protocol [1]:

¢ Protein and Ligand Preparation: The 3D structures of target proteins (e.g., HMG-CoA reductase:
1HWK; Tyrosinase: 4P6S; Ovarian cancer-related receptors) were obtained from the Protein Data
Bank (PDB). They were prepared using the Schrédinger Protein Preparation Wizard, which
involved adding hydrogens, assigning bond orders, and optimizing hydrogen bonds. The structure of
Calceolarioside A was retrieved from PubChem and prepared for docking using the LigPrep module

[1].
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¢ Molecular Docking: Docking simulations were performed using Glide in the Schrodinger suite. The
docking box was centered on the active site of the protein, and the OPLS force field was used for
energy calculations. This step predicts the most favorable binding pose and orientation of the ligand
within the protein's active site [1].

¢ Molecular Dynamics (MD) Simulation: To assess the stability of the protein-ligand complex, MD
simulations were run using software like GROMACS. This process involves simulating the physical
movements of atoms and molecules over time, providing insights into the stability and dynamics of
the binding interaction [1].

¢ Binding Free Energy Calculation: The binding free energy (AG_bind) was calculated using the
MMIGBSA (Molecular Mechanics/Generalized Born Surface Area) method in Schrddinger's Prime.
This method provides a more accurate estimation of the binding affinity by combining molecular
mechanics energies and continuum solvation models [1].

Interpretation of Findings

The data indicates that Calceolarioside A is a versatile natural compound. Its most potent laboratory activity
is against specific ovarian cancer cell lines, particularly UACC-1598. The computational studies provide a
mechanistic rationale for its biochemical activity, showing stable binding to HMG-CoA reductase and
tyrosinase, which aligns with the experimental ICso values [1]. Furthermore, its efficacy in animal models of
inflammation and pain, coupled with its ability to suppress key pro-inflammatory cytokines in human cells,

underscores its potential as an anti-inflammatory agent [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b62887 1#calceolarioside-a-molecular-dynamics-simulation-

validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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